3-Amino-1-(1-benzothiophen-5-YL)urea
Overview
Description
3-Amino-1-(1-benzothiophen-5-YL)urea: is a chemical compound with the molecular formula C9H9N3OS . It is known for its unique structure, which includes an amino group, a urea moiety, and a benzothiophene ring.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include 3-amino-1-(1-benzothiophen-5-yl)urea, have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(1-benzothiophen-5-YL)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s benzothiophene ring structure allows it to bind effectively to enzyme active sites, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with kinases and phosphatases, influencing phosphorylation processes critical for cellular signaling .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These interactions can result in changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. For example, it has been found to inhibit certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and modulating gene expression without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence the urea cycle and amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Its interactions with enzymes such as aminotransferases and dehydrogenases are critical for its metabolic processing and subsequent biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with potential accumulation in specific tissues influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-benzothiophen-5-YL)urea typically involves the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield 1-benzothiophene-5-carboxamide. The final step involves the reaction of this carboxamide with phosgene and ammonia to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-benzothiophen-5-YL)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino group and the benzothiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(1-benzothiophen-5-YL)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(1-benzothiophen-2-YL)urea
- 3-Amino-1-(1-benzofuran-5-YL)urea
- 3-Amino-1-(1-benzothiazol-5-YL)urea
Uniqueness
3-Amino-1-(1-benzothiophen-5-YL)urea is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Properties
IUPAC Name |
1-amino-3-(1-benzothiophen-5-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHSNVACBGXPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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